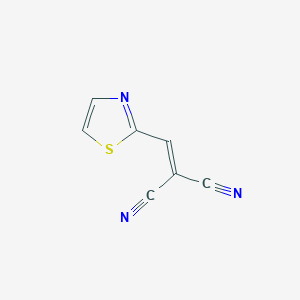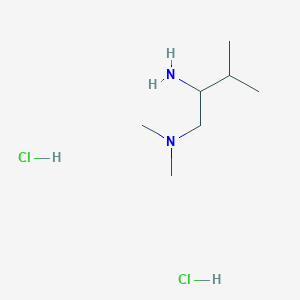![molecular formula C11H11NO3 B3043242 4-ethyl-6-formyl-4H-benzo[1,4]oxazin-3-one CAS No. 813449-07-9](/img/structure/B3043242.png)
4-ethyl-6-formyl-4H-benzo[1,4]oxazin-3-one
描述
4-ethyl-6-formyl-4H-benzo[1,4]oxazin-3-one is a chemical compound with a molecular weight of 205.21 g/mol. It is part of the benzoxazinone family, which is known for its diverse applications in various fields of research and industry. This compound is characterized by the presence of an oxazine ring fused with a benzene ring, along with ethyl and formyl substituents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-6-formyl-4H-benzo[1,4]oxazin-3-one typically involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . This one-pot route is efficient and yields the desired product with good purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and purification techniques.
化学反应分析
Types of Reactions
4-ethyl-6-formyl-4H-benzo[1,4]oxazin-3-one undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 4-ethyl-6-carboxy-4H-benzo[1,4]oxazin-3-one.
Reduction: 4-ethyl-6-hydroxymethyl-4H-benzo[1,4]oxazin-3-one.
Substitution: Products vary based on the substituent introduced.
科学研究应用
4-ethyl-6-formyl-4H-benzo[1,4]oxazin-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a poly (ADP-ribose) polymerase inhibitor, which is critical in DNA repair mechanisms.
Medicine: Explored for its anticancer properties, particularly in enhancing the effects of DNA-damaging agents.
Industry: Utilized in the development of advanced materials and polymers due to its unique structural properties.
作用机制
The mechanism of action of 4-ethyl-6-formyl-4H-benzo[1,4]oxazin-3-one involves its interaction with poly (ADP-ribose) polymerase (PARP), a key enzyme in the DNA repair pathway . By inhibiting PARP, this compound sensitizes cancer cells to DNA-damaging agents, leading to increased cell death in tumors with BRCA1/2 loss . The molecular targets include the catalytic domain of PARP, and the pathways involved are primarily related to DNA damage response and repair.
相似化合物的比较
Similar Compounds
- 2-ethyl-6-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one
- 6-amino-2H-1,4-benzoxazin-3(4H)-one
- 6-methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one
Uniqueness
4-ethyl-6-formyl-4H-benzo[1,4]oxazin-3-one is unique due to its specific substituents (ethyl and formyl groups) which confer distinct chemical reactivity and biological activity. Its ability to inhibit PARP and enhance the effects of DNA-damaging agents makes it particularly valuable in cancer research .
属性
IUPAC Name |
4-ethyl-3-oxo-1,4-benzoxazine-6-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-12-9-5-8(6-13)3-4-10(9)15-7-11(12)14/h3-6H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWEUUXDYWGMWLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)COC2=C1C=C(C=C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


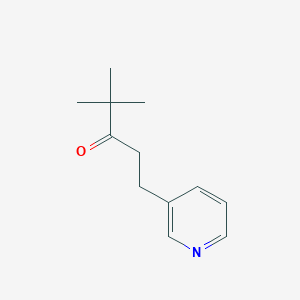
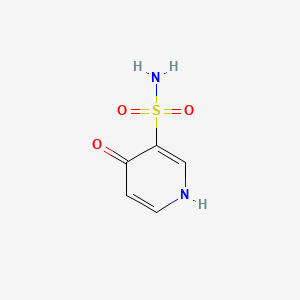
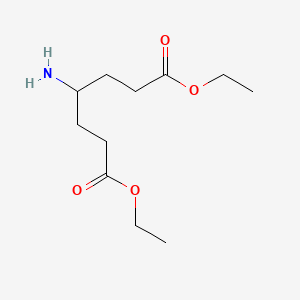
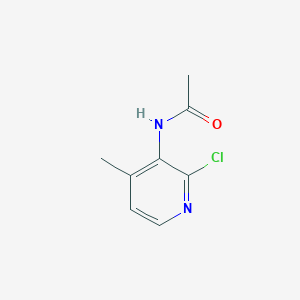

![[(5S,7R,8R,9S)-8,9-Diacetyloxy-2,2-dimethyl-1,3,6-trioxaspiro[4.4]nonan-7-yl]methyl acetate](/img/structure/B3043169.png)

